molecular formula C26H21F2N3O5 B5423884 2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide

2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide

Cat. No.: B5423884
M. Wt: 493.5 g/mol
InChI Key: MSAOCAOORBLLOA-CIAFOILYSA-N
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Description

2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes fluorinated aromatic rings and an imidazolidinone core, which may contribute to its biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the imidazolidinone core: This can be achieved by reacting 2-fluorobenzylamine with a suitable diketone under acidic conditions to form the imidazolidinone ring.

    Introduction of the methoxyphenoxy group: This step involves the reaction of the imidazolidinone intermediate with 2-methoxyphenol in the presence of a base such as potassium carbonate.

    Formation of the final product: The final step involves the reaction of the intermediate with 4-fluoroaniline and acetic anhydride under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of advanced materials, such as polymers or nanomaterials.

    Biology: It can be used in biochemical assays to study enzyme inhibition or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4’-fluoroacetophenone: A related compound with similar aromatic ring structures but different functional groups.

    1-(2-Fluorobenzyl)piperazine: Another compound featuring a fluorobenzyl group, but with a piperazine core instead of an imidazolidinone.

    4,4’-Difluorobenzophenone: A compound with two fluorinated aromatic rings, similar to the target compound.

Uniqueness

2-(4-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide is unique due to its combination of an imidazolidinone core, methoxyphenoxy group, and fluorinated aromatic rings. This unique structure may confer specific biological activities and chemical reactivities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[4-[(E)-[1-[(2-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]-2-methoxyphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N3O5/c1-35-23-13-16(6-11-22(23)36-15-24(32)29-19-9-7-18(27)8-10-19)12-21-25(33)31(26(34)30-21)14-17-4-2-3-5-20(17)28/h2-13H,14-15H2,1H3,(H,29,32)(H,30,34)/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSAOCAOORBLLOA-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)OCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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